molecular formula C8H17NO B1275176 3-Piperidin-3-ylpropan-1-ol CAS No. 25175-58-0

3-Piperidin-3-ylpropan-1-ol

Cat. No.: B1275176
CAS No.: 25175-58-0
M. Wt: 143.23 g/mol
InChI Key: CHCGEJVYCWSXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidin-3-ylpropan-1-ol is a chemical compound with the molecular formula C8H17NO It is a piperidine derivative, characterized by a piperidine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-3-ylpropan-1-ol typically involves the reaction of piperidine with propanal in the presence of a reducing agent. One common method is the reductive amination of piperidine with propanal using sodium borohydride as the reducing agent. The reaction is carried out in an alcohol solvent, such as methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, and the reaction conditions are optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

3-Piperidin-3-ylpropan-1-ol derivatives have been studied for their potential in treating neurological disorders. For instance, compounds based on piperidine structures have shown promise as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and cognitive functions. A recent study highlighted that certain piperidine derivatives exhibit analgesic activity in models of nociceptive and neuropathic pain, suggesting their potential as therapeutic agents for pain management .

1.2 Cancer Therapy

The compound has also been explored in cancer therapy. Piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For example, a study reported that piperidine-based compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . The structural features of these compounds are essential for their biological activity, allowing them to interact effectively with target proteins involved in cancer progression.

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound involves various chemical methodologies that enable the incorporation of functional groups necessary for biological activity. Quantum mechanical calculations and spectroscopic techniques (FT-IR, FT-Raman) have been utilized to characterize these compounds, providing insights into their vibrational properties and confirming their structures .

2.2 Structure-Activity Relationship

Research has focused on optimizing the structure of piperidine derivatives to enhance their pharmacological properties. A notable example is the exploration of various substituents on the piperidine ring to improve selectivity and efficacy against specific biological targets . The introduction of fluorine atoms into the piperidine structure has been shown to enhance binding affinity to receptors involved in pain and cognitive functions .

Case Studies and Research Findings

Study Focus Findings
Study on Dual Ligands Pain ManagementDeveloped piperidine-based ligands exhibiting analgesic effects in pain models.
Anticancer Activity Study Cancer TherapyIdentified piperidine derivatives with improved cytotoxicity against tumor cells compared to traditional drugs.
Spectroscopic Characterization Compound AnalysisUtilized FT-IR and FT-Raman spectroscopy to confirm the structure and vibrational properties of synthesized compounds.

Comparison with Similar Compounds

  • 3-Piperidin-2-ylpropan-1-ol
  • 2-Piperidin-3-ylpropan-2-ol
  • 1-Piperidin-4-ylpropan-1-ol

Comparison: 3-Piperidin-3-ylpropan-1-ol is unique due to the position of the hydroxyl group on the propanol chain, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Overview

3-Piperidin-3-ylpropan-1-ol, with the molecular formula C8_8H17_{17}NO, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring linked to a propanol chain, making it a versatile building block in organic synthesis and medicinal chemistry. Its exploration in biological contexts focuses on its role as a ligand in receptor binding studies and its potential therapeutic applications, particularly in neurological disorders.

The biological activity of this compound is primarily associated with its interaction with cholinergic receptors. It has been noted for its ability to act as a competitive antagonist at acetylcholine receptors, which plays a crucial role in modulating cholinergic signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and conditions characterized by dysregulated cholinergic transmission, such as Alzheimer's disease and Parkinson's disease .

Pharmacological Properties

Research indicates that this compound may possess significant pharmacological properties:

  • Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity. For instance, certain analogs exhibit sub-micromolar IC50_{50} values, suggesting that modifications to the piperidine structure can enhance this activity .
  • Neuroprotective Effects : The compound's ability to modulate cholinergic activity positions it as a candidate for neuroprotective strategies against cognitive decline associated with Alzheimer's disease. Studies have demonstrated that derivatives can improve cognitive function in animal models by enhancing cholinergic signaling .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Structure–Activity Relationship (SAR) Studies : Research into the SAR of piperidine derivatives has revealed that the presence of specific functional groups significantly influences their inhibitory potency against AChE and butyrylcholinesterase (BuChE). For example, modifications that increase lipophilicity tend to enhance AChE inhibition, making these compounds valuable in drug design .
  • Therapeutic Potential in Alzheimer's Disease : A study highlighted the dual inhibition of AChE and BuChE by certain derivatives, with IC50_{50} values indicating strong potential for treating Alzheimer's disease. The most potent compound demonstrated an IC50_{50} of 0.096 µM against AChE, suggesting that similar structural motifs in this compound could yield effective therapeutic agents .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50_{50} Value (µM)Biological Activity Description
This compoundAcetylcholinesterase (AChE)TBDPotential AChE inhibitor; further studies needed
Piperidine Derivative AAcetylcholinesterase (AChE)0.096Potent inhibitor; promising for Alzheimer's treatment
Piperidine Derivative BButyrylcholinesterase (BuChE)0.74Effective BuChE inhibitor; enhances cognitive function

Properties

IUPAC Name

3-piperidin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGEJVYCWSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405717
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25175-58-0
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL Parr hydrogenation bottle was charged with 3-Pyridinepropanol (10.0 g, 72.9 mmol), platinum(IV)oxide hydrate (Adam's Catalyst) (500 mg), AcOH (30 mL), and HCl, 37% (1 mL). Contents of the bottle were hydrogenated at 47 psi for three days. EtOH and water were added, and the reaction mixture was filtered through CELITE. NaOH (10 N) was added and the mixture was extracted with methylene chloride, dried with anhydrous MgSO4, filtered and concentrated. The product was concentrated from PhMe and used without further purification. 1H NMR (CD3OD): δ 3.55 (t, J=5 Hz, 2H), 3.0{tilde over (5)} 2.95 (m, 2H), 2.5{tilde over (5)} 2.45 (m, 1H), 2.23 (t, J=10 Hz, 1H), 1.8 9 1.86 (m, 1H), 1.7{tilde over (0)} 1.66 (m, 1H), 1.6 0 1.44 (m, 4H), 1.2{tilde over (8)} 1.22 (m, 2H), 1.0 6 1.00 (m, 1H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.